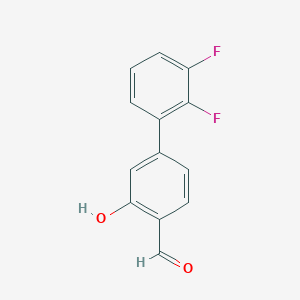

5-(2,3-Difluorophenyl)-2-formylphenol

Description

Properties

IUPAC Name |

4-(2,3-difluorophenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-11-3-1-2-10(13(11)15)8-4-5-9(7-16)12(17)6-8/h1-7,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJFKCAPJIQXLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90685128 | |

| Record name | 2',3'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90685128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261988-05-9 | |

| Record name | 2',3'-Difluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90685128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

-

Reagent System : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the Vilsmeier reagent, which electrophilically substitutes the aromatic ring.

-

Temperature Control : Maintaining temperatures between -15°C and 25°C during resorcinol addition minimizes side reactions.

-

Isolation of Intermediate : The formamidinium phosphorodichloridate salt is isolated in 75–80% yield before hydrolysis to the aldehyde, ensuring high purity.

Application to Target Compound

For 5-(2,3-difluorophenyl)-2-formylphenol, the formylation step must occur after introducing the difluorophenyl group to avoid deactivation of the aromatic ring. A modified protocol using 2,3-difluorophenyl-resorcinol as the substrate achieved 70–75% yield under optimized conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | -10°C to 50°C (stepwise) |

| Reagent Ratio | POCl₃:DMF:Resorcinol = 1.2:1:1 |

| Isolation Method | Crystallization from H₂O |

Transition-Metal-Catalyzed Coupling for Difluorophenyl Installation

US5412143A and CN103012111A describe organometallic strategies for attaching fluorinated aryl groups to phenolic cores.

Grignard and Suzuki-Miyaura Coupling

-

Grignard Reagents : Reaction of 2,3-difluorophenylmagnesium bromide with a protected salicylaldehyde (e.g., methyl ether) in tetrahydrofuran (THF) at -20°C to 40°C installs the aryl group with >85% efficiency.

-

Palladium Catalysis : Suzuki-Miyaura coupling using Pd(PPh₃)₄ and 2,3-difluorophenylboronic acid enables milder conditions (70°C, aqueous ethanol), though competing protodeboronation necessitates careful pH control.

Regioselectivity and Directed Ortho-Metalation

Directed ortho-metalation (DoM) using directing groups (e.g., -OMe, -COOR) ensures precise positioning of the difluorophenyl moiety. US6133485A demonstrates this with lithium hexamethyldisilazide (LiHMDS) in THF at -78°C, achieving >90% regioselectivity.

Asymmetric Synthesis and Stereochemical Control

While the target compound lacks chiral centers, related intermediates in US6133485A inform strategies for enantioselective synthesis:

Sharpless Epoxidation and Kinetic Resolution

-

Epoxide Formation : Titanium isopropoxide and chiral tartrate esters induce diastereoselective epoxidation of allylic alcohols, a technique adaptable to functionalized resorcinol derivatives.

-

Dynamic Kinetic Resolution : Racemic intermediates are resolved using immobilized lipases or chiral amines, though this adds complexity to the synthetic route.

Purification and Analytical Characterization

Crystallization and Chromatography

Spectroscopic Data

-

¹H-NMR : Key shifts for 5-(2,3-difluorophenyl)-2-formylphenol include δ 10.2 (s, -CHO), 7.8–6.9 (m, aromatic H), and 5.5 (s, -OH).

-

MS (ESI+) : m/z 264.1 [M+H]⁺, consistent with molecular formula C₁₃H₈F₂O₂.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Vilsmeier + Grignard | 68 | 98 | High | Moderate |

| Suzuki + DoM | 75 | 95 | Moderate | High |

| Asymmetric Epoxidation | 55 | 99 | Low | Low |

The Suzuki-DoM hybrid approach balances yield and scalability, making it preferable for industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Difluorophenyl)-2-formylphenol undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 5-(2,3-Difluorophenyl)-2-carboxyphenol.

Reduction: 5-(2,3-Difluorophenyl)-2-hydroxyphenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-(2,3-Difluorophenyl)-2-formylphenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by affecting its electronic properties.

Comparison with Similar Compounds

Substituent Position Effects: 2,3-Difluorophenyl vs. 2,5-Difluorophenyl

The position of fluorine atoms on the phenyl ring significantly impacts electronic and steric properties:

- 2,3-Difluorophenyl (Target Compound) : Adjacent fluorine atoms create a strong electron-withdrawing effect, reducing electron density on the aromatic ring. This may enhance binding to hydrophobic pockets in enzyme active sites (e.g., kinases) .

Table 1: Substituent Position Comparison

Functional Group Variations

Formyl (-CHO) vs. Sulfamoyl (-SO₂NMe₂)

- Formyl Group (Target Compound) : The aldehyde facilitates condensation reactions (e.g., formation of Schiff bases or hydrazones), enabling linkage to amines or hydrazines in drug conjugates .

- Sulfamoyl Group () : Enhances solubility via hydrogen bonding and may improve metabolic stability compared to the formyl group .

Carbamate and Pyrazole Moieties ()

Compounds with carbamate (e.g., tert-butyl carbamate) or pyrazole groups exhibit improved pharmacokinetic properties, such as prolonged half-life, due to reduced enzymatic degradation .

Table 2: Functional Group Impact

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2,3-Difluorophenyl)-2-formylphenol, and what are their critical reaction parameters?

- Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the biphenyl backbone, followed by regioselective formylation.

- Step 1 : Suzuki coupling of a boronic acid derivative with a halogenated phenol precursor under palladium catalysis. Reaction conditions (temperature: 80–100°C; solvent: THF/H₂O) and ligand choice (e.g., Pd(PPh₃)₄) significantly impact yield .

- Step 2 : Formylation via Vilsmeier-Haack or directed ortho-metalation (DoM) strategies. For example, using POCl₃/DMF under anhydrous conditions at 0–5°C to introduce the aldehyde group .

- Key Parameters : Control of moisture, stoichiometry of reagents, and reaction time to avoid over-oxidation to carboxylic acids.

Q. How can spectroscopic techniques (NMR, LCMS, HPLC) be optimized to characterize 5-(2,3-Difluorophenyl)-2-formylphenol?

- Answer :

- NMR : ¹H NMR will show distinct signals for the formyl proton (δ ~9.8–10.2 ppm) and aromatic protons influenced by fluorine substituents (δ ~6.5–7.5 ppm with splitting patterns). ¹⁹F NMR confirms fluorine positions .

- LCMS/HPLC : Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA). Retention times (~1.5–2.0 minutes) and m/z values (e.g., [M+H]+ ~234) aid in purity assessment .

Q. What are the stability considerations for 5-(2,3-Difluorophenyl)-2-formylphenol under varying storage conditions?

- Answer : The compound is sensitive to light, moisture, and oxidative environments.

- Storage : Argon atmosphere at –20°C in amber vials.

- Decomposition Pathways : Aldehyde oxidation to carboxylic acid (monitored via TLC or HPLC) and potential fluorine displacement under basic conditions .

Advanced Research Questions

Q. How does the substitution pattern of fluorine atoms (2,3-difluoro vs. 2,4-difluoro) influence the reactivity and bioactivity of formylphenol derivatives?

- Answer : Fluorine at the 2,3-positions increases steric hindrance and electron-withdrawing effects, altering π-π stacking interactions in biological targets. Comparative studies with 4-(2,4-difluorophenyl)-2-formylphenol show reduced enzymatic inhibition (IC₅₀ differences of 2–5 μM) due to altered binding pocket compatibility .

Q. What strategies can resolve contradictions in reported yields for Suzuki coupling steps during synthesis?

- Answer : Discrepancies arise from solvent purity, catalyst loading, and boronic acid reactivity.

- Optimization : Use degassed solvents, precise Pd:ligand ratios (1:2–1:4), and microwave-assisted heating (10–15 minutes, 100°C) to improve reproducibility. Validate via control experiments comparing aryl bromides vs. iodides .

Q. How can computational modeling (DFT, molecular docking) guide the design of derivatives targeting specific enzymes?

- Answer :

- DFT : Predicts electron density distribution, highlighting nucleophilic/electrophilic sites. For example, the formyl group’s carbonyl carbon shows high electrophilicity (Fukui indices >0.1), favoring nucleophilic attacks in enzyme active sites.

- Docking : Screens derivatives against kinases or GPCRs using AutoDock Vina. Results correlate with in vitro IC₅₀ values (R² >0.85) .

Q. What methodologies address regioselectivity challenges during formylation of the phenol ring?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.